6-methyl-2-{[1-(9H-xanthene-9-carbonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one
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Overview
Description
6-methyl-2-{[1-(9H-xanthene-9-carbonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one is a complex organic compound that features a unique combination of structural elements, including a xanthene moiety, an azetidine ring, and a dihydropyridazinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-2-{[1-(9H-xanthene-9-carbonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one typically involves multiple steps, starting with the preparation of the xanthene and azetidine intermediates. The xanthene moiety can be synthesized through a Friedel-Crafts alkylation reaction, while the azetidine ring is often formed via a cyclization reaction involving an appropriate precursor. The final step involves the coupling of these intermediates with the dihydropyridazinone core under specific reaction conditions, such as the use of a palladium catalyst in a Suzuki-Miyaura cross-coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and the use of renewable starting materials, can make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
6-methyl-2-{[1-(9H-xanthene-9-carbonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium catalyst.
Nucleophiles: Sodium hydride, lithium diisopropylamide.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the xanthene moiety can lead to the formation of xanthone derivatives, while reduction of the dihydropyridazinone core can yield dihydropyridazine derivatives .
Scientific Research Applications
6-methyl-2-{[1-(9H-xanthene-9-carbonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one has a wide range of scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It can be used as a probe to study biological processes, such as enzyme activity and protein-protein interactions.
Medicine: The compound has potential therapeutic applications, particularly in the treatment of diseases such as cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 6-methyl-2-{[1-(9H-xanthene-9-carbonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting an anti-cancer effect .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6-methyl-2-{[1-(9H-xanthene-9-carbonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one include:
Xanthone derivatives: Compounds containing the xanthene moiety, such as xanthone and its derivatives.
Azetidine derivatives: Compounds containing the azetidine ring, such as azetidine-2-carboxylic acid.
Dihydropyridazinone derivatives: Compounds containing the dihydropyridazinone core, such as 2,3-dihydropyridazin-3-one.
Uniqueness
The uniqueness of this compound lies in its combination of structural elements, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in scientific research and industry .
Properties
IUPAC Name |
6-methyl-2-[[1-(9H-xanthene-9-carbonyl)azetidin-3-yl]methyl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3/c1-15-10-11-21(27)26(24-15)14-16-12-25(13-16)23(28)22-17-6-2-4-8-19(17)29-20-9-5-3-7-18(20)22/h2-11,16,22H,12-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXUOMUOKFFFGNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C=C1)CC2CN(C2)C(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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